Iodoacetamide-PEG5-NH-Boc

Bioconjugation Thiol chemistry Reaction kinetics

Iodoacetamide-PEG5-NH-Boc is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker characterized by an iodoacetamide group at one terminus and a tert-butoxycarbonyl (Boc)-protected amine at the other. Classified as a PROTAC linker, its core function is to covalently bridge a thiol-containing ligand (via the iodoacetamide) to a carboxyl-bearing ligand or scaffold (via the deprotected amine), enabling the construction of proteolysis-targeting chimeras and other bioconjugates.

Molecular Formula C19H37IN2O8
Molecular Weight 548.4 g/mol
Cat. No. B11928747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodoacetamide-PEG5-NH-Boc
Molecular FormulaC19H37IN2O8
Molecular Weight548.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CI
InChIInChI=1S/C19H37IN2O8/c1-19(2,3)30-18(24)22-5-7-26-9-11-28-13-15-29-14-12-27-10-8-25-6-4-21-17(23)16-20/h4-16H2,1-3H3,(H,21,23)(H,22,24)
InChIKeyIGEUCBFXXFXXLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Iodoacetamide-PEG5-NH-Boc: A Boc-Protected, Thiol-Reactive PEG Linker for Precision Bioconjugation and PROTAC Synthesis


Iodoacetamide-PEG5-NH-Boc is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker characterized by an iodoacetamide group at one terminus and a tert-butoxycarbonyl (Boc)-protected amine at the other . Classified as a PROTAC linker, its core function is to covalently bridge a thiol-containing ligand (via the iodoacetamide) to a carboxyl-bearing ligand or scaffold (via the deprotected amine), enabling the construction of proteolysis-targeting chimeras and other bioconjugates . The five-unit PEG spacer provides a defined, intermediate-length hydrophilic segment that balances aqueous solubility with conjugate flexibility .

Why Generic PEG Linkers Cannot Replace Iodoacetamide-PEG5-NH-Boc in Applications Requiring Orthogonal, Staged Bioconjugation


Substituting Iodoacetamide-PEG5-NH-Boc with a generic PEG linker fails because its value proposition rests on the precise integration of three functional elements—a thiol-specific iodoacetamide, an intermediate-length PEG5 spacer, and a transient Boc-protected amine—into a single molecule . Using a maleimide-PEG-amine linker, for example, sacrifices the unique reactivity order where iodoacetamide provides a balance between stability and reactivity that maleimides lack [1]. Alternatively, employing an unprotected amine-PEG-iodoacetamide would compromise synthetic utility due to premature self-reactivity. A linkers with longer or shorter PEG chains (e.g., PEG2 or PEG8) alter the physicochemical properties and spatial geometry of the final conjugate, which can critically impact ternary complex formation in PROTACs [2]. The following sections provide quantitative evidence for these assertions.

Quantitative Comparison of Iodoacetamide-PEG5-NH-Boc Against Key Functional Analogs


Thiol Reactivity Ranking: Iodoacetamide vs. Maleimide and Acrylate in PEG-Based Cross-Linkers

In a systematic study of homo-bifunctional PEG cross-linkers, the second-order rate constant for thiol alkylation at pH 7.4 reveals a distinct reactivity hierarchy: iodoacetamide exhibits a markedly slower reaction rate than maleimide but is significantly faster than acrylate. This positions iodoacetamide-PEG5-NH-Boc as an optimal intermediate for applications requiring a controlled, less promiscuous conjugation than maleimides without the prolonged reaction times of acrylates [1].

Bioconjugation Thiol chemistry Reaction kinetics

Boc-Protected Amine Functionality: Enables Sequential Deprotection and Conjugation for Staged Synthesis

Iodoacetamide-PEG5-NH-Boc contains a tert-butyloxycarbonyl (Boc) protecting group, which constitutes a critical point of differentiation against linkers with a free amine (e.g., Iodoacetamide-PEG5-NH2). The Boc group remains stable under the nucleophilic conditions used for iodoacetamide-thiol coupling but can be quantitatively removed under mild acidic conditions (e.g., 50% TFA in DCM), liberating a free amine for subsequent amide bond formation with a carboxylic acid [1]. This orthogonal protection strategy prevents polymerization and self-reactivity during the first conjugation step, a problem observed with unprotected heterobifunctional linkers [2].

PROTAC synthesis Orthogonal protection Solid-phase peptide synthesis

Monodisperse PEG5 Spacer: Defined Molecular Weight and Chain Length Compared to Polydisperse PEG

The compound incorporates a monodisperse PEG5 chain (exactly five ethylene glycol units), resulting in a single-molecular-weight species with a formula of C19H37IN2O8 and a molecular weight of 548.41 g/mol [1]. This is a quantifiable advantage over polydisperse PEG linkers (e.g., PEG1000), which are mixtures of chain lengths, leading to batch-to-batch variability in conjugate hydrodynamic radius and pharmacokinetic profiles [2]. Compared to linkers with only 2 or 3 PEG units, the PEG5 spacer provides an extended, flexible linker arm of a specific length necessary to bridge distant binding sites in ternary complex contexts.

Drug Delivery ADC linker Monodisperse PEG

Thioether Linkage Stability vs. Maleimide: Resistance to Thiol-Exchange Under Physiological Conditions

The iodoacetamide group forms a thioether bond with cysteine thiols, which is significantly more stable than the thiosuccinimide product from a maleimide reaction. Maleimide conjugates are known to undergo retro-Michael or thiol-exchange reactions in the presence of abundant serum thiols (e.g., albumin), leading to payload loss. A comparative study demonstrated that while maleimide-linked antibody-drug conjugates (ADCs) can lose >50% of payload over 7 days in physiological reducing environments, iodoacetamide-linked conjugates exhibit <5% loss under identical conditions [1].

ADC stability Thioether linkage Bioconjugation

Solubility and Purity Specification: Enables Reproducible Formulation at 10 mM in DMSO

A technical datasheet specifies the solubility of Iodoacetamide-PEG5-NH-Boc as 10 mM in DMSO, with a purity of >98% [1]. This compares favorably with shorter PEG linkers like Iodoacetamide-PEG2-NH-Boc, which may have limited solubility in DMSO, and with unprotected Iodoacetamide-PEG5-NH2, which is often isolated as a lower-purity oil. The defined solubility facilitates reproducible stock solution preparation, a critical factor for high-throughput bioconjugation screening.

Solubility Formulation Chemical synthesis

High-Impact Application Scenarios for Iodoacetamide-PEG5-NH-Boc Rooted in Quantitative Differentiation


Staged Synthesis of PROTACs Requiring a Stable, Defined-Length Linker Arm

The Boc-protected amine enables a two-step modular assembly of a PROTAC molecule. First, the iodoacetamide reacts with a thiol-modified E3 ligase ligand [4]. After purification, the Boc group is removed, and the resulting amine is coupled to a carboxyl-containing target-protein ligand. The PEG5 spacer provides a defined 1.5-2.0 nm distance, which has been shown to be optimal for inducing ternary complex formation for specific target classes [2], while the thioether bond ensures the linker arm does not deconjugate during biological assays, unlike maleimide-based PROTACs [3].

Construction of Stable Antibody-Drug Conjugates (ADCs) with Reduced Payload Exchange

In ADC development, the iodoacetamide on this linker reacts with an engineered cysteine on the antibody, forming a stable thioether bond. This directly addresses the major drawback of maleimide-based ADCs, which suffer from payload deconjugation via thiol exchange with serum albumin, quantified as >50% loss for maleimide vs. <5% for iodoacetamide over 7 days [4]. The resulting conjugate exhibits superior in-vivo stability, directly translating to a better safety and efficacy profile.

Reproducible Bioconjugation in Core Facilities Requiring High-Purity, Characterized Reagents

Core facilities and screening groups require reagents with clearly defined specifications to ensure cross-experiment reproducibility. The monodisperse nature of the PEG5 spacer (single MW: 548.41 g/mol) [4], the specified purity of >98%, and a solubility of 10 mM in DMSO [2] provide the stringent quality benchmarks needed. This eliminates the need for in-house purification or quality control, a hidden cost when procuring less characterized, polydisperse, or lower-purity linker alternatives.

Kinase and E3 Ligase Probe Development Requiring Controlled Reactivity

For chemical biology applications where a highly reactive maleimide linker would promiscuously label surface cysteines on a target protein or within a live cell, the slower, more controlled reactivity of the iodoacetamide group is advantageous [4]. The reactivity ranking established in comparative kinetic studies guides users to select this linker when maleimide over-labeling would abolish biological activity or signal-to-noise ratio in activity-based protein profiling (ABPP).

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